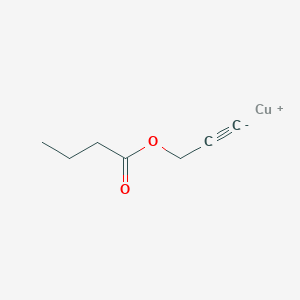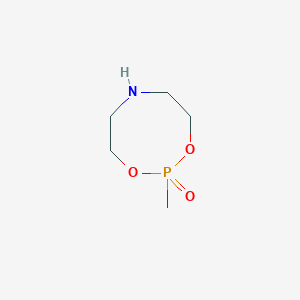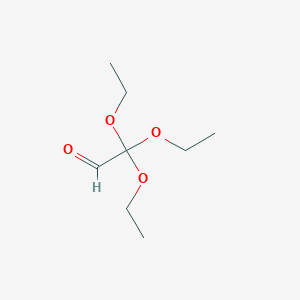![molecular formula C7H10N2O2S B14318463 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol CAS No. 112010-47-6](/img/structure/B14318463.png)
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring and an ethan-1-ol group linked through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol typically involves the reaction of 2-(methylsulfanyl)pyrimidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen atom, converting the ethan-1-ol group to an ethyl group.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(Methylsulfanyl)pyrimidin-5-yl]oxy}ethan-1-ol: Similar structure but with the methylsulfanyl group at the 5-position of the pyrimidine ring.
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
Uniqueness
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfanyl group at the 4-position of the pyrimidine ring and the ethan-1-ol group linked through an oxygen atom provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
112010-47-6 |
|---|---|
Formule moléculaire |
C7H10N2O2S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-(2-methylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2S/c1-12-7-8-3-2-6(9-7)11-5-4-10/h2-3,10H,4-5H2,1H3 |
Clé InChI |
MOBBZOHXIRXGBH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)






![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
acetyl chloride](/img/structure/B14318461.png)
